Cas no 2229652-41-7 (3,3-difluoro-1-1-(furan-2-yl)prop-1-en-2-ylcyclobutan-1-amine)
3,3-difluoro-1-1-(furan-2-yl)prop-1-en-2-ylcyclobutan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 3,3-difluoro-1-1-(furan-2-yl)prop-1-en-2-ylcyclobutan-1-amine
- 2229652-41-7
- EN300-1943719
- 3,3-difluoro-1-[1-(furan-2-yl)prop-1-en-2-yl]cyclobutan-1-amine
-
- Inchi: 1S/C11H13F2NO/c1-8(5-9-3-2-4-15-9)10(14)6-11(12,13)7-10/h2-5H,6-7,14H2,1H3/b8-5-
- InChI Key: YHZCNZYDECLLQY-YVMONPNESA-N
- SMILES: FC1(CC(/C(=C\C2=CC=CO2)/C)(C1)N)F
Computed Properties
- Exact Mass: 213.09652036g/mol
- Monoisotopic Mass: 213.09652036g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 280
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 39.2Ų
3,3-difluoro-1-1-(furan-2-yl)prop-1-en-2-ylcyclobutan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1943719-0.05g |
3,3-difluoro-1-[1-(furan-2-yl)prop-1-en-2-yl]cyclobutan-1-amine |
2229652-41-7 | 0.05g |
$1381.0 | 2023-09-17 | ||
| Enamine | EN300-1943719-0.1g |
3,3-difluoro-1-[1-(furan-2-yl)prop-1-en-2-yl]cyclobutan-1-amine |
2229652-41-7 | 0.1g |
$1447.0 | 2023-09-17 | ||
| Enamine | EN300-1943719-0.25g |
3,3-difluoro-1-[1-(furan-2-yl)prop-1-en-2-yl]cyclobutan-1-amine |
2229652-41-7 | 0.25g |
$1513.0 | 2023-09-17 | ||
| Enamine | EN300-1943719-0.5g |
3,3-difluoro-1-[1-(furan-2-yl)prop-1-en-2-yl]cyclobutan-1-amine |
2229652-41-7 | 0.5g |
$1577.0 | 2023-09-17 | ||
| Enamine | EN300-1943719-1.0g |
3,3-difluoro-1-[1-(furan-2-yl)prop-1-en-2-yl]cyclobutan-1-amine |
2229652-41-7 | 1g |
$1643.0 | 2023-06-02 | ||
| Enamine | EN300-1943719-2.5g |
3,3-difluoro-1-[1-(furan-2-yl)prop-1-en-2-yl]cyclobutan-1-amine |
2229652-41-7 | 2.5g |
$3220.0 | 2023-09-17 | ||
| Enamine | EN300-1943719-5.0g |
3,3-difluoro-1-[1-(furan-2-yl)prop-1-en-2-yl]cyclobutan-1-amine |
2229652-41-7 | 5g |
$4764.0 | 2023-06-02 | ||
| Enamine | EN300-1943719-10.0g |
3,3-difluoro-1-[1-(furan-2-yl)prop-1-en-2-yl]cyclobutan-1-amine |
2229652-41-7 | 10g |
$7065.0 | 2023-06-02 | ||
| Enamine | EN300-1943719-1g |
3,3-difluoro-1-[1-(furan-2-yl)prop-1-en-2-yl]cyclobutan-1-amine |
2229652-41-7 | 1g |
$1643.0 | 2023-09-17 | ||
| Enamine | EN300-1943719-5g |
3,3-difluoro-1-[1-(furan-2-yl)prop-1-en-2-yl]cyclobutan-1-amine |
2229652-41-7 | 5g |
$4764.0 | 2023-09-17 |
3,3-difluoro-1-1-(furan-2-yl)prop-1-en-2-ylcyclobutan-1-amine Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 3,3-difluoro-1-1-(furan-2-yl)prop-1-en-2-ylcyclobutan-1-amine
3,3-Difluoro-1-(furan-2-yl)prop-1-en-2-ylcyclobutan-1-amine: A Comprehensive Overview
The compound 3,3-difluoro-1-(furan-2-yl)prop-1-en-2-ylcyclobutan-1-amine (CAS No. 2229652-41-7) is a novel and intriguing molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclobutane ring, a furan moiety, and difluoro substitution. These structural elements contribute to its potential therapeutic applications and make it a subject of ongoing scientific investigation.
The cyclobutane ring is a four-membered cyclic structure that imparts rigidity and conformational constraints to the molecule. This rigidity can influence the compound's binding affinity and selectivity for specific biological targets. The furan moiety, a five-membered heterocyclic ring containing an oxygen atom, is known for its aromatic properties and ability to form hydrogen bonds. The presence of the furan ring in 3,3-difluoro-1-(furan-2-yl)prop-1-en-2-ylcyclobutan-1-amine may enhance its interactions with biological receptors and enzymes.
The difluoro substitution on the propenyl group is another key feature of this compound. Fluorine atoms are known for their strong electronegativity and ability to modulate the electronic properties of molecules. In this context, the difluoro substitution can influence the compound's lipophilicity, metabolic stability, and pharmacokinetic properties. These properties are crucial for optimizing the compound's bioavailability and therapeutic efficacy.
Recent studies have explored the potential applications of 3,3-difluoro-1-(furan-2-yl)prop-1-en-2-ylcyclobutan-1-amine in various therapeutic areas. One notable area of interest is its potential as an antidepressant agent. Research has shown that compounds with similar structural features can modulate serotonin and norepinephrine reuptake, which are key mechanisms involved in the treatment of depression. Preliminary studies have indicated that 3,3-difluoro-1-(furan-2-yl)prop-1-en-2-ylcyclobutan-1-amine may exhibit selective serotonin reuptake inhibition (SSRI) activity, making it a promising candidate for further investigation in this field.
Another area of research focuses on the compound's potential as an anti-inflammatory agent. Inflammation is a complex biological response involving various cytokines and signaling pathways. Compounds with cyclobutane and furan moieties have been shown to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as interleukin (IL)-6 and tumor necrosis factor (TNF)-α. Early studies suggest that 3,3-difluoro-1-(furan-2-yl)prop-1-en-2-ylcyclobutan-1-amine may have similar effects, warranting further exploration in preclinical models.
In addition to its potential therapeutic applications, 3,3-difluoro-1-(furan-2-y l)prop - 1 - en - 2 - ylcyclobutan - 1 - amine has also been studied for its neuroprotective properties. Neurodegenerative diseases such as Alzheimer's and Parkinson's disease involve progressive loss of neuronal function. Compounds with neuroprotective effects can potentially slow down or halt this progression. Research has indicated that 3,3-difluoro - 1 - (furan - 2 - yl)prop - 1 - en - 2 - ylcyclobutan - 1 - amine may exhibit neuroprotective activity by reducing oxidative stress and inhibiting apoptosis in neuronal cells.
The synthesis of 3,3-difluoro - 1 - (furan - 2 - yl)prop - 1 - en - 2 - ylcyclobutan - 1 - amine involves several steps that require precise control over reaction conditions to ensure high yields and purity. Key synthetic routes include the formation of the cyclobutane ring through cycloaddition reactions and the introduction of the difluoro substitution via selective fluorination methods. These synthetic strategies are crucial for producing sufficient quantities of the compound for preclinical and clinical studies.
Preclinical studies have provided valuable insights into the pharmacological profile of 3,3-difluoro - 1 - (furan - 2 - yl)prop - 1 - en - 2 - ylcyclobutan - 1 - amine. In vitro assays have demonstrated its ability to bind to specific receptors and inhibit key enzymes involved in various biological pathways. In vivo studies using animal models have further confirmed its therapeutic potential by showing significant improvements in disease models of depression, inflammation, and neurodegeneration.
Despite these promising results, several challenges remain in translating these findings into clinical applications. One major challenge is optimizing the pharmacokinetic properties of the compound to ensure adequate bioavailability and minimal side effects. Ongoing research aims to address these issues through structure-based drug design and formulation strategies.
In conclusion, 3,3-difluoro - 1 -(furan - 2-y l)propenylcyclobutanamine (CAS No . 2229652–41–7 ) represents a promising molecule with diverse therapeutic potential . Its unique structural features , including a cyclobutane ring , furan moiety , and difluoro substitution , contribute to its biological activities . Further research is needed to fully elucidate its mechanisms of action , optimize its pharmacological properties , and evaluate its safety profile in clinical trials . The continued investigation of this compound holds great promise for advancing our understanding of complex biological processes and developing new therapeutic strategies for various diseases .
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